Technical Guide: BAY 299 Mechanism of Action & Chemical Biology Profile
Technical Guide: BAY 299 Mechanism of Action & Chemical Biology Profile
Executive Summary
BAY 299 is a potent, selective, cell-permeable small molecule inhibitor targeting the bromodomain of BRD1 (BRPF2) and the second bromodomain of TAF1 (TAF1-BD2) .[1][2][3] Developed in collaboration between Bayer and the Structural Genomics Consortium (SGC), it serves as a high-quality chemical probe to dissect the epigenetic role of the BRPF (Bromodomain and PHD Finger-containing) family in chromatin regulation.
Unlike first-generation bromodomain inhibitors (e.g., JQ1) that target the BET family (BRD4), BAY 299 exhibits >300-fold selectivity against BRD4 , making it an essential tool for distinguishing BRD1-driven biology from general BET-dependent transcriptional elongation.
Part 1: Molecular Mechanism of Action[2]
The Target: BRD1 in the MOZ/MORF Complex
BRD1 (also known as BRPF2) acts as a critical scaffolding subunit for the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][4][5] These tetrameric complexes are responsible for acetylating Histone H3 (specifically H3K9, H3K14, and H3K23), a mark associated with active gene transcription.
-
Scaffolding Function: BRD1 bridges the catalytic subunit (MOZ/KAT6A or MORF/KAT6B) with the reader subunits (ING5) and the structural subunit (EAF6).[4]
-
Reader Function: The BRD1 bromodomain specifically recognizes acetylated lysine residues on histone tails, anchoring the HAT complex to active chromatin sites to propagate acetylation.
Mechanism of Inhibition
BAY 299 functions as a competitive antagonist of the acetyl-lysine (Kac) recognition pocket.[2]
-
Binding Mode: BAY 299 occupies the hydrophobic pocket of the BRD1 bromodomain.
-
Displacement: By mimicking the acetylated lysine moiety, it sterically prevents the BRD1 bromodomain from docking onto acetylated chromatin.
-
Complex Destabilization: While it does not necessarily degrade the complex, it detaches the MOZ/MORF complex from its target genomic loci, reducing local H3 acetylation and downregulating downstream oncogenic programs (e.g., in AML).
Selectivity Profile (The "Anti-BET" Factor)
The utility of BAY 299 lies in its selectivity window. It spares the BET family, which is often a confounding factor in epigenetic pharmacology.
| Target Family | Protein | IC50 (Biochemical) | Selectivity Ratio |
| Primary Target | BRD1 (BRPF2) | 6 – 67 nM | 1x |
| Co-Target | TAF1 (BD2) | 8 – 13 nM | ~1x |
| BRPF Family | BRPF1 | ~3150 nM | >40x |
| BRPF Family | BRPF3 | ~5550 nM | >80x |
| BET Family | BRD4 | > 20,000 nM | >300x |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Note: BAY 299 is a dual inhibitor.[3] While highly selective for BRD1 within the BRPF family, it also potently inhibits TAF1-BD2.[1] This dual activity must be accounted for in phenotypic data interpretation.
Part 2: Visualization of Signaling & Workflow
MOZ/MORF Complex Architecture & Inhibition
The following diagram illustrates the tetrameric assembly of the MOZ/MORF complex and the specific intervention point of BAY 299.
Caption: BAY 299 competitively binds the BRD1 bromodomain, preventing the MOZ/MORF complex from docking to acetylated chromatin.
Part 3: Experimental Validation Protocols
To validate BAY 299 activity in your specific model, rely on these self-validating protocols.
Negative Control Strategy: BAY-364
Crucial: Never run a BAY 299 experiment without its matched negative control, BAY-364 (sometimes referred to as BAY-299N).
-
Structure: Structurally similar to BAY 299 but lacks the key hydrogen-bonding interaction necessary for BRD1 binding.
-
Profile:
-
Interpretation: If a phenotype is observed with BAY 299 but not with BAY-364, it is likely driven by BRD1 inhibition. If both compounds cause the effect, it may be off-target or TAF1-mediated.
Protocol: NanoBRET Target Engagement Assay
This is the gold standard for verifying that BAY 299 is entering the cell and binding BRD1 in the nuclear compartment.
Principle: Energy transfer occurs between a NanoLuc-fused BRD1 (Donor) and a cell-permeable fluorescent tracer (Acceptor). BAY 299 displaces the tracer, decreasing the BRET signal.
Workflow Diagram:
Caption: NanoBRET workflow for quantifying intracellular target engagement of BAY 299 against BRD1.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding the N-terminal NanoLuc-BRD1 fusion protein. Incubate for 20 hours.
-
Seeding: Re-seed cells into white, non-binding surface 96-well plates at 2 x 10^4 cells/well.
-
Tracer Equilibration: Add the cell-permeable fluorescent tracer (specific for Bromodomains) at a concentration determined by its Kd (typically 0.5 - 1.0 µM).
-
Compound Treatment: Treat cells with BAY 299 (0 nM to 10 µM) and BAY-364 (control) for 2 hours at 37°C.
-
Substrate Addition: Add the NanoLuc substrate (furimazine) to generate the donor signal.
-
Detection: Immediately measure emission at 460 nm (Donor) and 618 nm (Acceptor) using a BRET-compatible plate reader (e.g., PHERAstar).
-
Calculation: Calculate the MilliBRET ratio:
. Plot against log[BAY 299] to determine cellular IC50.
Part 4: Best Practices & Data Summary
Recommended Concentrations
-
Biochemical Assays: 10 – 100 nM (near Kd).
-
Cellular Assays (Target Engagement): 0.5 – 2.0 µM.
-
Phenotypic Assays (Proliferation): 1.0 – 5.0 µM.
-
Warning: Exceeding 10 µM increases the risk of off-target effects and loss of selectivity against other BRPF members.
-
Quantitative Profile
| Assay Type | Target | Metric | Value |
| BROMOscan | BRD1 (BRPF2) | Kd | 6 nM |
| BROMOscan | TAF1 (BD2) | Kd | 13 nM |
| TR-FRET | BRD1 | IC50 | 67 nM |
| NanoBRET (Cellular) | BRD1 (Histone H3.3) | IC50 | 0.83 µM |
| NanoBRET (Cellular) | TAF1 (Histone H3.3) | IC50 | 1.40 µM |
| Proliferation | MOLM-13 (Leukemia) | GI50 | ~1.0 µM |
Limitations
-
TAF1 Cross-Reactivity: BAY 299 is not mono-selective for BRD1.[1] It inhibits TAF1-BD2 with equal or greater potency.[3] Researchers must use the negative control (BAY-364) and potentially orthogonal TAF1 inhibitors to disentangle effects.
-
Solubility: Soluble in DMSO up to 100 mM.[6] In aqueous buffers, solubility is limited (~10 mg/L); ensure final DMSO concentration in cell assays is <0.1% to prevent precipitation or solvent toxicity.
References
-
Discovery & Characterization of BAY 299: Bouche, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[1][3][6][7] Journal of Medicinal Chemistry.[6]
-
Structural Genomics Consortium (SGC) Probe Profile: SGC. (2017). BAY-299: A Chemical Probe for BRD1 and TAF1.
-
Biological Context (MOZ/MORF Complex): Klein, B. J., et al. (2014).[6] Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes.[6] Epigenetics.[6][7]
-
Chemical Probes Portal Review: Chemical Probes Portal. (2017). BAY-299 Expert Review.
Sources
- 1. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 2. BAY 299 () for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
